molecular formula C13H8ClN3OS B11174320 3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide

3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11174320
M. Wt: 289.74 g/mol
InChI Key: OVSDREMGVUTFJA-UHFFFAOYSA-N
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Description

3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H8ClN3O It is known for its unique structure, which includes a benzothiophene ring substituted with a chloro group and two cyanomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzothiophene and cyanomethyl reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature and time are optimized to achieve the desired product yield.

    Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve the efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiophene derivatives, while reduction may produce reduced amides or alcohols.

Scientific Research Applications

3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene ring structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H8ClN3OS/c14-11-9-3-1-2-4-10(9)19-12(11)13(18)17(7-5-15)8-6-16/h1-4H,7-8H2

InChI Key

OVSDREMGVUTFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N(CC#N)CC#N)Cl

Origin of Product

United States

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